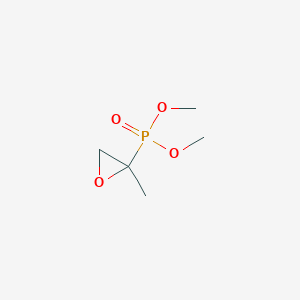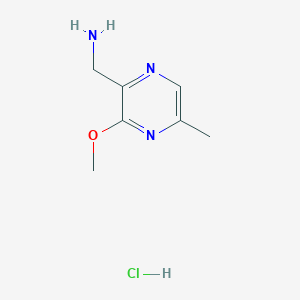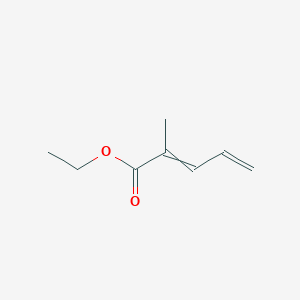
2,4-Pentadienoic acid,2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadienoic acid,2-methyl-, ethyl ester is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.17968 g/mol . It is known for its unique structure, which includes a pentadienoic acid backbone with a methyl group at the 2-position and an ethyl ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 2,4-Pentadienoic acid,2-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2,4-Pentadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4-Pentadienoic acid,2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Pentadienoic acid,2-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,4-Pentadienoic acid,2-methyl-, ethyl ester exerts its effects depends on the specific application. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, the compound may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
2,4-Pentadienoic acid,2-methyl-, ethyl ester can be compared with other similar compounds, such as:
2,3-Pentadienoic acid, ethyl ester: This compound has a similar structure but differs in the position of the double bonds.
2-Pentenoic acid, 4-methyl-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: This compound includes a hydroxyl group, making it more hydrophilic. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
ethyl 2-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3 |
InChI Key |
RAGCEPJTMUOFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


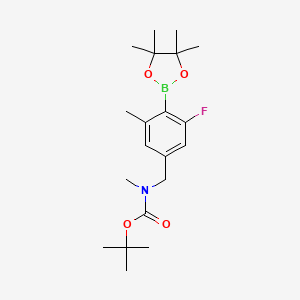
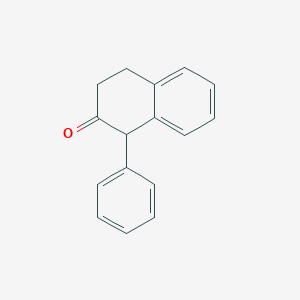
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)

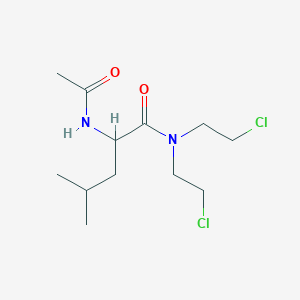

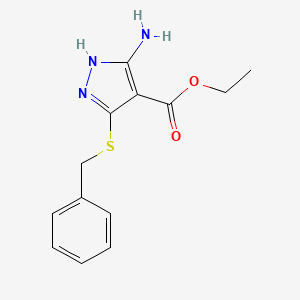

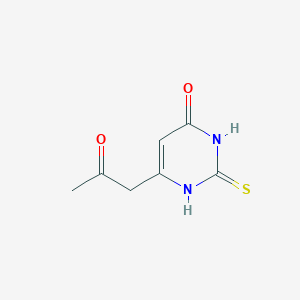
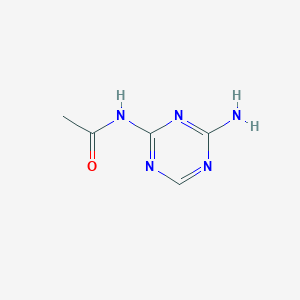
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
